1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

Physicochemical Property Prediction Lipophilicity Structure-Activity Relationship

This meta-fluorinated phenethylamine hydrochloride (CAS 2194-88-9) is a critical SAR comparator. Its unique geminal dimethyl substitution and 3-fluorophenyl moiety yield a LogP of 2.8058—>25% higher than ortho/para isomers—directly affecting membrane permeability. The pre-formed HCl salt ensures superior aqueous solubility vs. free base, reducing assay variability. Ideal for monoamine transporter selectivity and BBB penetration studies.

Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
CAS No. 2194-88-9
Cat. No. B1511066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
CAS2194-88-9
Molecular FormulaC10H15ClFN
Molecular Weight203.68 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=CC=C1)F)N.Cl
InChIInChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H
InChIKeyLOPTXFDYYLEEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride: A Differentiated Phenethylamine Scaffold for Scientific Research


1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS 2194-88-9), also known as 3-Fluoro-α,α-dimethylbenzeneethanamine hydrochloride or 3-FPM, is a synthetic phenethylamine derivative featuring a meta-fluorinated phenyl ring attached to a tertiary-butylamine side chain . The compound's structural core is characterized by a geminal dimethyl substitution at the alpha-carbon, which imparts significant steric bulk and influences its physicochemical properties compared to unsubstituted or para-substituted analogs [1]. Its distinct molecular architecture makes it a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class, particularly regarding the impact of fluorine substitution patterns on molecular recognition and downstream biological effects .

Why 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride Cannot Be Replaced by In-Class Analogs


Interchangeability among fluorinated phenethylamines is a high-risk procurement assumption due to the profound impact of fluorine substitution pattern (ortho, meta, para) on molecular properties and biological activity. The position of a single fluorine atom on the aromatic ring dramatically alters lipophilicity, as evidenced by the significantly higher computed LogP of the meta-fluorinated scaffold (2.8058) compared to its ortho- and para-isomers (2.2275), indicating a >25% difference in partition coefficient that directly influences membrane permeability and pharmacokinetic behavior . Furthermore, class-level evidence from meta- and para-fluoroamphetamine (3-FA and 4-FA) demonstrates that this positional isomerism leads to a greater than 2-fold difference in serotonin release potency (EC50: 1937 nM vs. 939 nM, respectively) [1]. Therefore, substituting 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride with a different fluorinated analog or the non-fluorinated core scaffold will introduce an uncontrolled variable into any experiment, fundamentally altering outcomes related to solubility, target engagement, and biological response.

Quantifiable Differentiation Evidence for 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride


Lipophilicity Comparison: Meta-Fluorine Substitution Significantly Elevates LogP

The meta-fluorine substitution in 1-(3-Fluorophenyl)-2-methylpropan-2-amine confers a distinct lipophilicity profile compared to its positional isomers and the non-fluorinated core. The calculated LogP value for the free base is 2.8058, which is approximately 26% higher than the LogP of the ortho- and para-fluorinated analogs (LogP = 2.2275) and significantly higher than the non-fluorinated phentermine core (LogP range: 1.9-2.18) .

Physicochemical Property Prediction Lipophilicity Structure-Activity Relationship

Structural Distinction: The Hydrochloride Salt Form Enhances Aqueous Solubility

1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS 2194-88-9) is the protonated, hydrochloride salt form of the free amine (CAS 1840-78-4). This salt formation is a standard pharmaceutical strategy to improve aqueous solubility and solid-state stability for research and development applications. While quantitative solubility data for this specific salt is not publicly available, the general principle of increased aqueous solubility for amine hydrochlorides compared to their neutral free base forms is well-established [1].

Pharmaceutical Salt Selection Solubility Enhancement Formulation Development

Positional Isomerism Impacts Biological Activity: A Class-Level Inference from Fluoroamphetamine Analogs

The biological consequence of fluorine's substitution pattern is evident from studies on simpler fluoroamphetamine analogs. In a comparative in vitro assay, meta-fluoroamphetamine (3-FA) and para-fluoroamphetamine (4-FA) demonstrated similar potencies for dopamine and norepinephrine release, but exhibited a >2-fold difference in serotonin (5-HT) release potency. The meta-substituted 3-FA (PAL-353) was significantly less potent at inducing 5-HT release (EC50 = 1937 nM) compared to its para-substituted counterpart 4-FA (PAL-303) (EC50 = 939 nM) [1]. This class-level evidence underscores the profound impact of meta- vs. para-fluorination on target selectivity and functional activity, strongly suggesting that 1-(3-Fluorophenyl)-2-methylpropan-2-amine will possess a unique activity profile distinct from its 2- or 4-fluorophenyl analogs.

Pharmacology Monoamine Transporter Structure-Activity Relationship

Defined Research Applications for 1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride


Structure-Activity Relationship (SAR) Studies on Phenethylamine Scaffolds

This compound serves as an ideal tool for SAR investigations focused on the impact of meta-fluorination on the physicochemical and pharmacological properties of phenethylamine derivatives. Its distinct LogP value (2.8058), which is significantly higher than its ortho- and para-fluorinated analogs , makes it a critical comparator to systematically evaluate how positional fluorine substitution alters lipophilicity and, consequently, membrane permeability in cell-based models [1].

Investigating the Role of Meta-Fluorine in Monoamine Transporter Interactions

Researchers studying monoamine transporters can utilize this compound to probe the effects of meta-substitution on substrate activity. Based on class-level evidence from meta-fluoroamphetamine, the 3-fluorophenyl moiety is associated with a distinct serotonergic release profile compared to its 4-fluorophenyl counterpart [2]. This compound allows for a direct comparison with its 4-fluoro isomer (CAS 2413-54-9) to elucidate the structural determinants of transporter selectivity and potency in vitro .

Preparation of Stable Aqueous Solutions for In Vitro Assays

Procurement of the pre-formed hydrochloride salt (CAS 2194-88-9) is essential for researchers requiring consistent, high-solubility material for biological assays. The hydrochloride form provides enhanced aqueous solubility compared to the free base [3], ensuring reliable dissolution and compound availability in cell culture media or buffer systems, thereby reducing experimental variability associated with poorly soluble free base preparations.

Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Modeling

The elevated lipophilicity (LogP 2.8058) of this compound, compared to its non-fluorinated and other fluorinated analogs , positions it as a valuable reference compound for in silico and in vitro models designed to predict passive membrane permeability and blood-brain barrier (BBB) penetration. Its use in parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers can help refine predictive models for CNS drug discovery programs [1].

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